molecular formula C13H12BrFN4O3 B6114848 N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6114848
M. Wt: 371.16 g/mol
InChI Key: MEDBMMQHRHQURG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention for its potential use in scientific research. The compound is a pyrazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The compound has also been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. Additionally, the compound has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for various enzymes and pathways. However, the compound also has limitations, including its poor solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore the compound's potential as a tool for studying protein-protein interactions. Additionally, future research could focus on improving the compound's solubility and reducing its potential for toxicity.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been achieved through various methods, including the reaction of 4-bromo-2-fluoroaniline and 3,5-dimethyl-4-nitropyrazole in the presence of acetic anhydride. The compound has also been synthesized through the reaction of 4-bromo-2-fluoroaniline and 3,5-dimethyl-4-nitropyrazole in the presence of sodium hydride and acetic acid.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has shown potential for use in scientific research, particularly in the fields of pharmacology and medicinal chemistry. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the compound has been studied for its potential as a tool for studying protein-protein interactions.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDBMMQHRHQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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